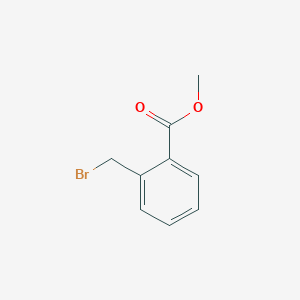

Methyl 2-bromomethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKASDIPENBEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370515 | |

| Record name | Methyl 2-bromomethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-73-4 | |

| Record name | Methyl 2-bromomethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromomethylbenzoate CAS number 2417-73-4

An In-Depth Technical Guide to Methyl 2-bromomethylbenzoate (CAS 2417-73-4)

Introduction

This compound, with CAS number 2417-73-4, is an important bifunctional organic compound. It incorporates both a methyl ester and a reactive bromomethyl group on a benzene ring, positioned ortho to each other. This specific arrangement makes it a highly valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the benzylic bromide, which is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development fields.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a distinct aromatic odor.[1] It is readily soluble in common organic solvents like ethanol, ether, and carbon tetrachloride, but shows limited solubility in water.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2417-73-4 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |

| Molecular Weight | 229.07 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Boiling Point | 293.9 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.46 g/cm³ (Predicted) | [6] |

| SMILES | COC(=O)c1ccccc1CBr | [1][2][4] |

| InChI | InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | [1][2][4] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Data | Source(s) |

| ¹H-NMR (CDCl₃) | δ 7.97 (d, 1H, J=7.6 Hz), 7.45-7.52 (m, 2H), 7.38 (dt, 1H, J=1.2 Hz, J=7.6 Hz), 4.96 (s, 2H), 3.95 (s, 3H) | [6] |

| Monoisotopic Mass | 227.97859 Da | [2][7] |

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of the benzylic methyl group of its precursor, methyl o-toluate (also known as methyl 2-methylbenzoate). This transformation can be achieved through two principal methods: photolytic bromination using elemental bromine and radical-initiated bromination with N-Bromosuccinimide (NBS).

Causality in Synthesis Design

The choice between these methods often depends on laboratory capabilities and safety considerations.

-

Photolytic Bromination: This classic method uses liquid bromine, a highly corrosive and toxic reagent. The reaction is initiated by UV or visible light, which homolytically cleaves the Br-Br bond to generate bromine radicals. This method is effective for larger-scale synthesis but requires specialized photochemical equipment and stringent safety measures.[8]

-

NBS Bromination: This is often the preferred laboratory-scale method. N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of bromine radicals in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10] The reaction proceeds efficiently under thermal conditions, avoiding the need for a dedicated photochemical reactor.

Diagram: General Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Experimental Protocol 1: Photolytic Bromination[8]

-

Setup: Charge a water-jacketed, immersion photolysis vessel equipped with a nitrogen inlet, dropping funnel, and reflux condenser with methyl o-toluate (0.847 mol) and carbon tetrachloride (1 L).

-

Reagent Preparation: Prepare a solution of bromine (0.849 mol) in carbon tetrachloride (400 mL) and add it to the dropping funnel.

-

Reaction Initiation: Heat the reaction mixture to reflux. Irradiate the solution with a 600-watt incandescent lamp while slowly adding the bromine solution from the dropping funnel.

-

Reaction Completion: Once the bromine addition is complete, turn off the lamp and allow the solution to cool to room temperature.

-

Work-up and Purification: Remove the carbon tetrachloride under reduced pressure. Crystallize the resulting oil from a 1:1 solution of diethyl ether and hexane.

-

Isolation: Collect the solid product by filtration and wash with hexane to yield the final product (typical yield: ~61%).

Experimental Protocol 2: Radical-Initiated Bromination with NBS[9]

-

Setup: In a 250 mL round-bottom flask, dissolve methyl o-toluate (10 mmol, 1.50 g) in carbon tetrachloride (80 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (11 mmol, 1.98 g) and a catalytic amount of benzoyl peroxide (BPO) (0.2 mmol, 48 mg).

-

Reaction: Heat the mixture to reflux for approximately 1.5 hours, monitoring for the completion of the reaction (e.g., by TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the insoluble succinimide by-product by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The reaction is reported to be quantitative.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. As a benzylic halide, the carbon atom bonded to the bromine is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge in the transition state of an SN2 reaction or the full positive charge of a potential carbocation intermediate in an SN1 pathway.[11]

The primary reaction pathway is a nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. This makes the compound an excellent electrophile for introducing the 2-(methoxycarbonyl)benzyl moiety into various molecules.

Diagram: SN2 Reaction Mechanism

Caption: Generalized Sₙ2 reaction of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Role as an Alkylating Agent

Alkylating agents are compounds that can transfer an alkyl group to a nucleophilic site.[12][13] Due to its reactive benzylic bromide, this compound is an effective agent for the alkylation of amines, phenols, thiols, and other nucleophiles. This reaction is fundamental to building molecular complexity.

Case Study 1: Synthesis of Neuroprotective Agents

This reagent is used in the preparation of piperazine derivatives with potential neuroprotective activity. Specifically, it is a reactant in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate.[1][9] In this synthesis, the secondary amine of a piperazine derivative acts as the nucleophile, attacking the benzylic carbon of this compound to form a new carbon-nitrogen bond.

Case Study 2: Intermediate for Lenalidomide Synthesis

Lenalidomide is an important immunomodulatory drug used to treat multiple myeloma and other cancers. The synthesis of Lenalidomide can involve the reaction of a protected α-aminoglutarimide hydrochloride with a substituted methyl 2-halomethylbenzoate derivative, such as methyl 2-bromomethyl-3-nitrobenzoate.[14] This reaction forms the core isoindolinone structure of the drug. After the alkylation step, the nitro group is reduced to an amine to yield the final Lenalidomide molecule.[14]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[15] It is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It is also harmful if swallowed, inhaled, or in contact with skin.[16]

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H290 | May be corrosive to metals | [2][5] |

| H302 | Harmful if swallowed | [2][16] |

| H312 | Harmful in contact with skin | [2][16] |

| H314 | Causes severe skin burns and eye damage | [2][5] |

| H315 | Causes skin irritation | [2][16] |

| H319 | Causes serious eye irritation | [2][16] |

| H332 | Harmful if inhaled | [16] |

| H335 | May cause respiratory irritation | [2][16] |

Safe Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[5][15][16] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[15]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[15] For skin contact, immediately wash with plenty of water while removing contaminated clothing.[15] If ingested, do not induce vomiting and seek immediate medical attention.[15] If inhaled, move the person to fresh air.[16]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Keep the container tightly closed in a designated corrosives area.[5][15]

-

Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[16]

Conclusion

This compound (CAS 2417-73-4) is a versatile and powerful reagent in modern organic synthesis. Its defined structure and high reactivity make it an indispensable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in the laboratory. The continued application of this intermediate is expected to contribute to advancements in drug discovery and materials science.

References

- 1. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2417-73-4 | 2-Bromomethylbenzoic acid methyl ester - Capot Chemical [capotchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Methyl 2-(Bromomethyl)benzoate | 2417-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]

- 7. PubChemLite - Methyl 2-(bromomethyl)benzoate (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 2417-73-4 [chemicalbook.com]

- 10. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 15. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

- 16. echemi.com [echemi.com]

Methyl 2-bromomethylbenzoate physical properties

An In-depth Technical Guide to the Physicochemical Properties and Handling of Methyl 2-bromomethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling protocols. With a structure primed for nucleophilic substitution, this compound serves as a key intermediate in the synthesis of various high-value molecules, including pharmacologically active agents. This document is intended to serve as a detailed resource for professionals in research and drug development, offering both foundational data and practical, field-proven insights to support its effective and safe application.

Chemical Identity and Structure

This compound is an ester derivative of benzoic acid, featuring a bromomethyl group at the ortho position relative to the methyl ester.[1] This specific substitution pattern makes the benzylic bromine an excellent leaving group, facilitating a wide range of synthetic transformations.[1]

-

IUPAC Name: methyl 2-(bromomethyl)benzoate[2]

-

Synonyms: 2-(Bromomethyl)benzoic Acid Methyl Ester, methyl alpha-bromo-o-toluate[1][2]

-

CAS Number: 2417-73-4[2]

-

Molecular Formula: C₉H₉BrO₂[2]

Physicochemical Properties

This compound is a low-melting solid, appearing as a white to light yellow crystalline powder.[4] Some sources may also describe it as a colorless to pale yellow liquid, which is consistent with its low melting point being close to room temperature.[1][5] It possesses a characteristic aromatic odor.[1] Due to its hydrophobic aromatic ring, it exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, ether, chloroform, and hexane.[1][4]

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 30-35 °C | [3][5][6] |

| Boiling Point | 114 °C @ 0.44 Torr293.9 °C @ 760 mmHg | [5][7] |

| Density | 1.46 - 1.5 g/cm³ | [4][6][7] |

| Flash Point | 131.5 - 132 °C | [5][7] |

| Refractive Index | 1.559 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The predicted ¹H-NMR spectrum in CDCl₃ provides a clear signature of the molecule's structure.[7]

-

δ ~7.97 ppm (d, 1H): Aromatic proton ortho to the ester group.

-

δ ~7.38-7.52 ppm (m, 3H): Remaining aromatic protons.

-

δ ~4.96 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The singlet nature and chemical shift are highly characteristic of a benzylic bromide.

-

δ ~3.95 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

Infrared (IR) Spectroscopy

While specific spectra can vary, key characteristic peaks would include:

-

~1720 cm⁻¹: Strong C=O stretching from the ester group.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

-

~600-700 cm⁻¹: C-Br stretching.

Synthesis, Reactivity, and Applications

General Synthesis Protocol: Radical Bromination

A standard and efficient method for preparing this compound is via the free-radical bromination of methyl o-toluate.[4] This reaction selectively targets the benzylic protons of the methyl group.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add methyl o-toluate (1.0 eq). Dissolve it in a suitable solvent, typically carbon tetrachloride (CCl₄).[4]

-

Causality: CCl₄ is a classic solvent for radical reactions as it is inert and effectively dissolves the reactants.

-

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO, ~0.02 eq).[4]

-

Causality: NBS serves as the bromine source, providing a low, steady concentration of bromine that favors selective benzylic bromination over aromatic bromination. BPO initiates the radical chain reaction upon heating.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) for 1.5 to 2 hours.[4][8] The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which floats.

-

Workup - Filtration: After cooling the reaction mixture to room temperature, filter it to remove the insoluble succinimide byproduct.[4][9]

-

Workup - Purification: Remove the solvent from the filtrate under reduced pressure.[4][9] This will yield the crude product as an oil or solid.

-

Final Purification: Purify the crude product by recrystallization, typically from a mixed solvent system like diethyl ether and hexane, to yield the final, pure this compound.[9]

Reactivity and Key Applications

The utility of this compound stems from the reactivity of its benzylic bromide. It is an excellent substrate for Sₙ2 reactions, where the bromine atom is displaced by a nucleophile.[1] This allows for the facile introduction of various functional groups at the ortho-methyl position of the benzoate scaffold.

This reactivity makes it an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[5] A notable application in drug development is its use as a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound investigated for its neuroprotective activity.[4]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

-

H290: May be corrosive to metals.[2]

-

H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[2]

-

H318 / H319: Causes serious eye damage or causes serious eye irritation.[2][10]

-

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][10]

It is also a lachrymator, a substance that irritates the eyes and causes tearing.[6]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke in the work area.[10] Wash hands and any exposed skin thoroughly after handling.[10] Contaminated clothing should be removed and washed before reuse.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

-

Recommended storage is refrigerated (0-10°C) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

References

- 1. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(bromomethyl)benzoate | 2417-73-4 | FM64249 [biosynth.com]

- 4. This compound | 2417-73-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

- 7. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]

- 8. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

Fundamental Properties and Structural Analysis

An In-depth Technical Guide to Methyl 2-bromomethylbenzoate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. We will provide a detailed examination of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, key synthetic applications, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

A precise understanding of a reagent's properties is the cornerstone of successful synthetic design. This compound (CAS No: 2417-73-4) is a bifunctional molecule featuring both an electrophilic benzylic bromide and a methyl ester.[1] This unique structural arrangement dictates its reactivity and utility as a versatile building block.

Physicochemical Characteristics

The molecular weight and physical state are critical for accurate stoichiometric calculations and proper handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 32-37 °C | [2][4] |

| Boiling Point | 114 °C @ 0.44 Torr | [2] |

| Density | ~1.46 g/cm³ | [2][5] |

Structural Elucidation

The molecule's reactivity is centered on the benzylic carbon, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent benzene ring and the excellent leaving group potential of the bromide ion.

Figure 1: Structure of this compound.

Synthesis Protocol: Radical-Initiated Benzylic Bromination

The most reliable and widely adopted method for synthesizing this compound is the Wohl-Ziegler bromination of methyl o-toluate. This reaction leverages a free-radical chain mechanism to achieve selective bromination at the benzylic position, preserving the ester functionality.

Causality of Experimental Choices

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent. It maintains a low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which is crucial for suppressing competing ionic side reactions, such as electrophilic aromatic substitution on the benzene ring.

-

Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.[2][6] The choice of initiator is often dictated by the reaction temperature and solvent.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not participate in the reaction and readily dissolves the reactants.[2][6]

-

Initiation: The reaction is initiated by heat or light, which provides the energy needed to homolytically cleave the weak bond in the initiator, starting the radical cascade.[7]

Validated Experimental Workflow

This protocol is designed to be self-validating, with clear checkpoints for monitoring and ensuring product purity.

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl o-toluate (1.0 eq) in carbon tetrachloride (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq) and benzoyl peroxide (0.02-0.05 eq) to the flask.[2]

-

Initiation and Reflux: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle.[2] The reaction can be accelerated by irradiation with a 60-100W incandescent lamp.[7]

-

Monitoring and Completion: The reaction progress is monitored by TLC or GC-MS. The reaction is complete when the starting methyl o-toluate is consumed. A key visual indicator of completion is the floating of the solid byproduct, succinimide, on the surface of the solvent.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash to remove residual aqueous contaminants.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil or solid can be purified by recrystallization from a hexane/ether mixture or by flash column chromatography on silica gel.[7]

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

-

Figure 2: Step-by-step workflow for the synthesis of this compound.

Synthetic Applications and Utility

This compound is a valuable electrophilic agent in various transformations, primarily in the construction of C-N and C-O bonds.

Nucleophilic Substitution Reactions

The reagent readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This makes it an ideal choice for introducing the 2-(methoxycarbonyl)benzyl moiety onto heteroatoms.

-

N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be efficiently alkylated.

-

O-Alkylation: Alcohols and phenols are common substrates for forming ether linkages.

-

S-Alkylation: Thiols can be converted to their corresponding thioethers.

These reactions are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients. For example, it is a key reactant in preparing compounds with potential neuroprotective activity.[2][8]

Figure 3: General reaction scheme illustrating the utility in Sₙ2 reactions.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties.

-

Hazards: The compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[9] It can cause severe skin burns and eye damage.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[10]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a flame-retardant lab coat.[10][11] Eyewash stations and safety showers must be readily accessible.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9] Dispose of waste in accordance with all federal, state, and local regulations.[10]

References

- 1. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2417-73-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 2-(bromomethyl)benzoate | 2417-73-4 | FM64249 [biosynth.com]

- 5. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]

- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Introduction: Understanding the Role and Properties of Methyl 2-bromomethylbenzoate

An In-Depth Technical Guide to the Solubility of Methyl 2-bromomethylbenzoate in Organic Solvents

This compound (CAS No. 2417-73-4) is a pivotal chemical intermediate in the landscape of organic synthesis.[1] With the molecular formula C₉H₉BrO₂, this compound features a methyl ester and a bromomethyl group attached to a benzene ring in the ortho position.[1] Its utility is most pronounced in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides, where the bromomethyl group serves as an effective leaving group for nucleophilic substitution reactions.[1][2] For instance, it is a key reactant in preparing compounds with demonstrated neuroprotective activity.[3]

A thorough understanding of its solubility is not merely academic; it is a cornerstone for practical application in process chemistry, drug development, and materials science. The choice of solvent directly impacts reaction kinetics, yield, and the feasibility of purification techniques like crystallization and chromatography.[4] This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and robust protocols for its empirical determination.

Physically, this compound is a white, low-melting solid or a colorless to pale yellow liquid, with a melting point of 32-32.5 °C.[2][3][5]

The Theoretical Framework: Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[6][7] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8]

Molecular Structure Analysis of this compound:

The structure of this compound imparts a dualistic character. It is composed of:

-

A non-polar aromatic ring: The benzene core is hydrophobic and favors interactions with non-polar solvents through London dispersion forces.

-

Polar functional groups: The methyl ester (-COOCH₃) and bromomethyl (-CH₂Br) groups introduce polarity due to the electronegativity of the oxygen and bromine atoms. These groups can participate in dipole-dipole interactions.

The overall polarity is a balance between these competing regions. While the ester's oxygen atoms can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor, limiting its ability to form strong hydrogen bonds with protic solvents like water or methanol.[9] This structural makeup suggests that this compound will exhibit favorable solubility in solvents of intermediate to high polarity and limited solubility in highly non-polar or highly polar protic solvents.

Influence of Temperature:

For most solids dissolving in liquid solvents, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the solute-solute and solvent-solvent interactions.[10] Applying heat provides the necessary kinetic energy to break these interactions and facilitate solvation.

Solubility Profile of this compound

Based on available technical data, the solubility of this compound can be summarized as follows. It is generally soluble in common organic solvents but has poor solubility in water, consistent with its predominantly hydrophobic structure.[1]

| Solvent Class | Solvent Name | Reported Solubility |

| Polar Aprotic | Dichloromethane | Soluble[2] |

| Chloroform | Sparingly Soluble[3][5] | |

| Ethyl Acetate | Soluble[12] | |

| Polar Protic | Ethanol | Soluble[1][2] |

| Non-Polar | Diethyl Ether | Soluble[1][2] |

| Hexane | Slightly Soluble[3][5] | |

| Aqueous | Water | Insoluble[2] |

Experimental Protocols for Solubility Determination

To ensure reproducibility and accuracy, solubility should be determined empirically under controlled laboratory conditions. The following protocols are designed to be self-validating systems for both qualitative and quantitative assessment.

Protocol 1: Rapid Visual Method for Qualitative Assessment

This method provides a quick and efficient preliminary assessment of solubility, ideal for solvent screening.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) in 0.25 mL increments.

-

Agitation: After each addition, cap the test tube and shake vigorously for 30-60 seconds. Utilize a vortex mixer for optimal mixing.

-

Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates complete dissolution.

-

Classification:

-

Soluble: Dissolves in ≤ 1 mL of solvent.

-

Slightly Soluble: Requires > 1 mL but < 5 mL of solvent for complete dissolution.

-

Insoluble: Fails to dissolve completely even after adding 5 mL of solvent.

-

Workflow Diagram: Qualitative Solubility Test

Caption: Decision workflow for the rapid visual solubility assessment.

Protocol 2: Gravimetric Method for Quantitative Determination

This protocol provides precise, quantitative solubility data (e.g., in mg/mL or g/100 mL) by determining the mass of solute dissolved in a saturated solution.

Methodology:

-

Create a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a minimum of 24 hours. This step is critical to allow the system to reach equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite sedimentation.

-

Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent completely under a gentle stream of nitrogen or by using a vacuum concentrator. Avoid excessive heat, which could cause degradation or loss of the analyte.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of solute dissolved in the withdrawn volume.

-

Calculation:

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (mL)

-

Experimental Workflow: Quantitative Gravimetric Analysis

Caption: Step-by-step workflow for quantitative solubility determination.

Safety and Handling

This compound must be handled with appropriate caution. It is classified as a corrosive substance that can cause severe skin and eye burns.[13] It is also a lachrymator (a substance that irritates the eyes and causes tears).[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower should be readily accessible.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound exhibits solubility characteristics consistent with its molecular structure, showing good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane, and poor solubility in water. This profile makes it highly adaptable for various synthetic applications. For researchers and drug development professionals, a precise understanding of its solubility in different solvent systems is not just beneficial but essential for optimizing reaction conditions, maximizing yields, and developing effective purification strategies. The experimental protocols outlined in this guide provide a reliable framework for generating the high-quality data needed to support these critical endeavors.

References

- 1. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 2417-73-4 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. This compound | 2417-73-4 [amp.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. youtube.com [youtube.com]

- 12. METHYL-2-BROMO-4-BROMOMETHYLBENZOATE | 128577-48-0 [amp.chemicalbook.com]

- 13. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

Synthesis of Methyl 2-bromomethylbenzoate from methyl o-toluate

An In-depth Technical Guide to the Synthesis of Methyl 2-bromomethylbenzoate from Methyl o-toluate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from methyl o-toluate, a critical transformation for the generation of a versatile intermediate in pharmaceutical and materials science research. The core of this synthesis lies in the selective free-radical bromination of the benzylic methyl group. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, outline robust analytical characterization methods, and emphasize critical safety considerations. The information is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application.

Introduction: Significance of this compound

This compound is a key building block in organic synthesis. Its utility stems from the presence of two reactive functional groups: an ester and a benzylic bromide. The benzylic bromide is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2), allowing for the facile introduction of a wide range of functionalities.[1] This reactivity profile makes it an invaluable precursor in the synthesis of more complex molecules. For instance, it is a reactant in the preparation of compounds with potential neuroprotective activity.[2] The strategic placement of the reactive bromomethyl group ortho to the methyl ester allows for subsequent intramolecular cyclization reactions, further expanding its synthetic potential.

The Core Transformation: Free-Radical Bromination

The conversion of methyl o-toluate to this compound is achieved through a selective benzylic bromination. This reaction proceeds via a free-radical chain mechanism, a cornerstone of organic chemistry.[3] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under specific conditions.[4][5]

The Reagents: A Deliberate Choice

-

N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br2) for benzylic bromination to prevent unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring.[6] NBS provides a low, steady concentration of bromine radicals, which is key to the selectivity of the reaction.[4][7]

-

Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which decompose upon heating or UV irradiation to generate initial radicals.[2][8]

-

Solvent: The choice of solvent is critical. Non-polar aprotic solvents, such as carbon tetrachloride (CCl4), are traditionally used to facilitate the radical pathway and minimize ionic side reactions.[2][8] However, due to the hazardous nature of CCl4, alternative solvents like acetonitrile are being explored.[5] Recent studies have also investigated the use of water as an environmentally benign solvent for NBS brominations.[9][10]

Reaction Mechanism: A Step-by-Step Breakdown

The Wohl-Ziegler reaction, as this type of bromination is known, proceeds through a well-established radical chain mechanism.[3]

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., BPO) upon heating, generating initial radicals.[8] These radicals then react with trace amounts of HBr present to produce a bromine radical.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl o-toluate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4]

-

The benzylic radical then reacts with a molecule of Br2 (generated in situ from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[11]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Visualizing the Mechanism

Caption: Free-radical bromination of methyl o-toluate.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl o-toluate | 150.17 | 1.50 g | 10 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.98 g | 11 mmol | 1.1 |

| Benzoyl Peroxide (BPO) | 242.23 | 48 mg | 0.2 mmol | 0.02 |

| Carbon Tetrachloride (CCl4) | 153.82 | 80 mL | - | - |

Step-by-Step Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl o-toluate (1.50 g, 10 mmol).[2]

-

Dissolve the methyl o-toluate in carbon tetrachloride (80 mL).[2]

-

Add N-bromosuccinimide (1.98 g, 11 mmol) and benzoyl peroxide (48 mg, 0.2 mmol) to the flask.[2]

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 1.5 hours.[2] The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

-

Remove the insoluble succinimide by filtration.[2]

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[2] The reaction is reported to be quantitative.[2]

-

For higher purity, the product can be recrystallized from a mixture of diethyl ether and hexane.[12]

Visualizing the Experimental Workflow

Caption: Experimental workflow for synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most informative technique for confirming the structure. The key diagnostic signals will be a singlet for the benzylic protons (-CH₂Br) typically appearing around 4.5-5.0 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic protons will appear in the range of 7.2-8.0 ppm.

-

¹³C NMR: Will show a characteristic signal for the benzylic carbon bonded to bromine, along with signals for the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.

-

-

Infrared (IR) Spectroscopy: Will show a strong absorption band for the ester carbonyl group (C=O) around 1720 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom.[13]

Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃), 7.2-8.0 (m, 4H, Ar-H) |

| IR | ν (cm⁻¹): ~1720 (C=O stretch) |

| MS (EI) | m/z: 228/230 (M⁺, isotopic pattern for Br) |

Safety Protocols and Considerations: A Non-Negotiable Priority

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

-

N-Bromosuccinimide (NBS): Is a corrosive and harmful substance. It can cause severe skin burns and eye damage.[14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[15][16]

-

Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive, especially when heated.[17] It is also a skin sensitizer.[17] It should be stored in a cool, dry place away from heat and combustible materials.[15]

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. It should only be used in a chemical fume hood. Due to its hazardous nature, consider replacing it with a less toxic solvent like acetonitrile if the reaction conditions permit.[5]

-

General Precautions: Always work in a well-ventilated area.[17] Avoid inhalation of dust and vapors.[15] In case of accidental contact, wash the affected area immediately with plenty of water.[14]

Conclusion: A Gateway to Further Discovery

The synthesis of this compound from methyl o-toluate is a fundamental yet powerful transformation in organic chemistry. A thorough understanding of the free-radical mechanism, coupled with meticulous experimental technique and a steadfast commitment to safety, enables the reliable production of this valuable synthetic intermediate. This guide provides the necessary framework for researchers to confidently and safely perform this synthesis, paving the way for further innovation in drug discovery and materials science.

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. This compound | 2417-73-4 [chemicalbook.com]

- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. Methyl-2-bromobenzoate [webbook.nist.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 2-bromomethylbenzoate

Introduction: Understanding the Dual Reactivity of Methyl 2-bromomethylbenzoate

This compound (CAS No. 2417-73-4) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its utility stems from the presence of two key reactive sites: a reactive benzylic bromide and a methyl ester on an aromatic ring. The benzylic bromide serves as an excellent electrophile for nucleophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations.[1] This dual reactivity, however, also dictates its inherent instability and necessitates stringent storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the scientific principles behind its degradation pathways and offering field-proven storage and handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 2417-73-4 | [3] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or white to light yellow powder/crystal | [1][5] |

| Boiling Point | 153 °C @ 4 mmHg; 293.9 °C at 760 mmHg | [3][6] |

| Density | 1.46 g/cm³ | [7] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [1] |

| Flash Point | 131.5 °C | [7] |

Core Directive: Chemical Stability and Decomposition Pathways

The stability of this compound is compromised by its susceptibility to nucleophilic attack and environmental factors. The primary modes of degradation are hydrolysis and reactions with other nucleophiles, and potential decomposition under the influence of heat and light.

Hydrolysis: The Primary Degradation Pathway

The presence of both a benzylic bromide and a methyl ester makes this compound particularly sensitive to moisture.

-

Benzylic Bromide Hydrolysis: The carbon-bromine bond at the benzylic position is highly polarized and susceptible to nucleophilic attack by water. This SN1 or SN2 reaction results in the formation of Methyl 2-(hydroxymethyl)benzoate and hydrobromic acid (HBr). The liberated HBr can, in turn, catalyze the hydrolysis of the ester group.

-

Ester Hydrolysis: The methyl ester can undergo hydrolysis, particularly in the presence of acid (generated from bromide hydrolysis) or base, to yield 2-(bromomethyl)benzoic acid and methanol.

The autocatalytic nature of these hydrolysis reactions, where a decomposition product accelerates further degradation, underscores the critical importance of maintaining anhydrous storage conditions.

Experimental Workflow: Monitoring Hydrolytic Degradation

A robust method for assessing the stability of this compound against hydrolysis involves High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Sample Preparation: Prepare solutions of this compound in acetonitrile at a known concentration.

-

Stress Conditions:

-

To one set of samples, add a controlled amount of water.

-

To another set, add a dilute acidic solution (e.g., 0.1 M HCl).

-

To a third set, add a dilute basic solution (e.g., 0.1 M NaOH).

-

-

Time-Point Analysis: Incubate the samples at a controlled temperature (e.g., 40°C) and inject aliquots into an HPLC system at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Quantify the percentage of degradation over time.

Incompatibilities and Hazardous Reactions

To ensure laboratory safety, it is imperative to segregate this compound from incompatible materials.[8]

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.[3]

-

Strong Bases: Bases will readily promote the hydrolysis of the ester and can also lead to elimination reactions involving the benzylic bromide.[3]

-

Nucleophiles: Amines, alcohols, and thiols will react with the benzylic bromide, leading to the consumption of the starting material.

-

Metals: Some metals may be corroded by the compound or its decomposition products (e.g., HBr).[4][5]

Thermal and Photolytic Decomposition

-

Thermal Stress: Elevated temperatures can accelerate the rate of decomposition, particularly hydrolysis if moisture is present.[8]

-

Photolytic Cleavage: Exposure to light, especially UV radiation, can potentially induce cleavage of the C-Br bond, generating radical species that can lead to a variety of byproducts.[8]

Therefore, protection from heat and light is a key aspect of maintaining the long-term stability of the compound.[9]

Logical Relationship: Factors Influencing Stability

Caption: Key factors leading to the decomposition of this compound.

Authoritative Grounding: Recommended Storage and Handling Protocols

The following protocols are synthesized from safety data sheets and best practices for handling reactive brominated compounds.[7][8] Adherence to these guidelines is crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Storage Conditions

Proper storage is the cornerstone of preserving the stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Specific recommendations include 2-8°C or 10-25°C.[3][9] | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Store in a tightly closed, chemically resistant container.[7] | Prevents ingress of moisture and air, and contains corrosive vapors.[8] |

| Light | Protect from light.[9] | Avoids potential photolytic decomposition. |

| Location | Store in a well-ventilated "corrosives area".[3] Segregate from incompatible materials such as strong bases and oxidizing agents.[8] | Ensures proper ventilation in case of vapor release and prevents accidental hazardous reactions. |

Experimental Workflow: Validating Storage Conditions

To self-validate the recommended storage conditions, a long-term stability study can be implemented.

Protocol:

-

Aliquot and Store: Aliquot a single batch of high-purity this compound into multiple sealed vials.

-

Varied Conditions: Store sets of vials under different conditions:

-

Recommended: 2-8°C, under argon, protected from light.

-

Ambient: Room temperature, in air, exposed to ambient light.

-

Elevated Temperature: 40°C, in air, protected from light.

-

-

Periodic Testing: At regular intervals (e.g., 1, 3, 6, 12 months), analyze one vial from each storage condition for purity using a validated analytical method (e.g., HPLC or GC-MS).

-

Assessment: Compare the purity profiles over time to confirm the optimal storage conditions and establish a re-test date for the material.

Handling Procedures

This compound is a hazardous substance, classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[3][4] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Spill Response: In the event of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[3] Do not use combustible materials for cleanup.[10]

Logical Relationship: Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Its inherent reactivity, particularly its sensitivity to hydrolysis, necessitates a comprehensive and scientifically grounded approach to its storage and handling. By understanding the mechanisms of its decomposition and implementing the protocols outlined in this guide—namely, storage in a cool, dry, dark, and inert environment, and handling with appropriate engineering controls and personal protective equipment—researchers can ensure the integrity of the reagent, the reproducibility of their experimental results, and a safe laboratory environment.

References

- 1. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 2. This compound | 2417-73-4 [chemicalbook.com]

- 3. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

- 4. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(Bromomethyl)benzoate | 2417-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 2-(bromomethyl)benzoate | 2417-73-4 | FM64249 [biosynth.com]

- 10. scribd.com [scribd.com]

Safety data sheet (SDS) for Methyl 2-bromomethylbenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromomethylbenzoate

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations and handling protocols for this compound (CAS No. 2417-73-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure a self-validating system of safety in the laboratory. We will explore the causality behind its hazards, grounded in its chemical structure and reactivity, to empower researchers to work safely and effectively.

This compound is a versatile reagent in organic synthesis, often used as an intermediate for introducing the 2-(methoxycarbonyl)benzyl group.[1] Its utility stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for nucleophilic substitution reactions. However, this same reactivity is the root of its significant hazards.

As a lachrymator, it causes immediate irritation and tearing upon exposure to vapors, a clear warning sign of its ability to alkylate biological macromolecules.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[3][4] The core directive for handling this compound is absolute containment . All manipulations must be performed within a certified chemical fume hood with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification and Risk Profile

The hazard profile of this compound is driven by its chemical structure: a reactive benzylic bromide. This functional group makes the compound a potent alkylating agent. The GHS classifications below provide a clear, regulated summary of the potential dangers.

Data Presentation: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] | Exclamation Mark |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5] | Exclamation Mark |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5] | Exclamation Mark |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage[2][5] / H315: Causes skin irritation[3][4][5] | Corrosion, Exclamation Mark |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage[5] / H319: Causes serious eye irritation[3][4] | Corrosion, Exclamation Mark |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][4] | Exclamation Mark |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[5] | Corrosion |

Note: The dual listing for skin and eye irritation reflects slightly different classifications across suppliers, but the overall message is clear: the compound is highly irritating and corrosive.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][5][6] |

| Molecular Weight | 229.07 g/mol | [5][6] |

| Appearance | White to light yellow powder, crystal, or liquid[1] | [1] |

| Melting Point | 32-32.5 °C | |

| Boiling Point | 153 °C @ 4 mmHg; 114 °C @ 0.44 Torr | [2] |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform; limited solubility in water.[1] | [1] |

The Cornerstone of Safety: Engineering Controls and PPE

Given the compound's volatility and respiratory hazards, primary containment through engineering controls is non-negotiable.

-

Causality: The benzylic bromide is reactive and can be an irritant to the respiratory tract.[2][3] Therefore, all work must be conducted in a chemical fume hood with a verified face velocity. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE) Protocol

This protocol is a self-validating system; a breach in any part of this PPE ensemble compromises the entire system.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] A full-face shield is required when handling larger quantities (>25 g) or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Given that no specific breakthrough time data is available, the best practice is to double-glove and change the outer glove immediately upon any suspected contamination.

-

Lab Coat: A flame-resistant lab coat is mandatory.[3] Ensure cuffs are tucked into the inner glove.

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[2][3]

Visualization: Risk Management Workflow

This diagram illustrates the continuous cycle of risk management required when handling reactive chemicals.

Caption: A cyclical approach to laboratory safety.

Experimental Protocols: From Benchtop to Disposal

Adherence to detailed, validated protocols is critical for mitigating the risks associated with this compound.

Protocol 1: Safe Handling and Use in a Chemical Fume Hood

-

Preparation: Before introducing the chemical, ensure the fume hood is clutter-free and the sash is at the proper working height. Verify hood airflow. Assemble all necessary glassware and reagents.

-

Aliquoting: The compound may be a low-melting solid or a liquid.[1] If solid, gently transfer the required amount in a tared, sealed container to a balance, then return to the hood. If liquid, use a calibrated syringe or pipette. Causality: This minimizes the time the container is open outside of primary containment.

-

Reaction Setup: Perform all additions and manipulations well within the fume hood (at least 6 inches from the sash). Keep the container sealed whenever possible.

-

Waste Management: All contaminated materials (gloves, pipette tips, paper towels) must be considered hazardous waste. Place them in a designated, sealed waste bag inside the fume hood.

-

Decontamination: Wipe down the work surface with a suitable solvent (e.g., isopropanol) followed by soap and water.

Protocol 2: Emergency Response for Accidental Exposure

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2][3] Causality: Rapid and copious flushing is essential to physically remove the chemical and dilute any remaining residue to minimize tissue damage.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Seek immediate medical help.[3][4]

Protocol 3: Spill Containment and Cleanup

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the chemical fume hood is operating.

-

Contain: For a small spill (<50 mL) inside a fume hood, absorb the spill with an inert material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

-

Neutralize & Collect: Once absorbed, place the material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container according to federal, state, and local regulations.[2][3]

Visualization: Spill Response Decision Tree

Caption: A logical flow for responding to a chemical spill.

Storage, Stability, and Disposal

Proper long-term management of this compound is crucial to maintain its integrity and prevent accidents.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3] A designated "Corrosives Area" is recommended.[2] Some suppliers suggest refrigerated storage (2-8°C).[2]

-

Stability and Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[2] Causality: Strong bases can promote elimination or substitution reactions, while strong oxidizers can lead to vigorous, exothermic reactions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Disposal: All waste containing this chemical must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[3] Never dispose of down the drain.

Toxicological and Ecological Profile: Interpreting the Data Gaps

-

Expert Insight: The absence of data does not mean the absence of risk. For a reactive, brominated organic compound, one must assume potential for environmental persistence and toxicity. The primary safeguard is preventing its release into the environment through rigorous containment and proper waste disposal. Carcinogenicity data is also unavailable, but as an alkylating agent, it should be handled as a potential mutagen and carcinogen until proven otherwise.[2]

References

- 1. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:2417-73-4 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Safe Handling and Storage of Methyl 2-bromomethylbenzoate

This guide provides a comprehensive overview of the essential precautions for the handling and storage of Methyl 2-bromomethylbenzoate (CAS No: 2417-73-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. Beyond a simple list of procedures, this guide explains the chemical principles that underpin these recommendations, fostering a deeper understanding of the risks and control measures associated with this reactive compound.

Understanding the Reagent: Chemical Profile and Intrinsic Hazards

This compound is an organic compound featuring a methyl ester and a bromomethyl group attached to a benzene ring.[1] Its utility as a building block in organic synthesis stems from the reactivity of the benzylic bromide, which makes it a valuable reagent for introducing the methyl 2-benzoylmethyl moiety into molecules.[1][2] However, the very features that make it synthetically useful also contribute to its hazardous nature.

Physicochemical Properties

A clear understanding of the physical properties of this compound is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive aromatic odor | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | [1] |

| Boiling Point | 153 °C @ 4mmHg | [3] |

Primary Hazards: Corrosivity and Lachrymatory Effects

This compound is classified as a corrosive substance, capable of causing severe burns to the skin, eyes, and respiratory tract upon contact.[3][4] This corrosive action is a result of its reactivity, particularly its tendency to hydrolyze and release hydrobromic acid (HBr).

A significant and immediate hazard associated with this compound is its potent lachrymatory effect, meaning it causes irritation and tearing of the eyes.[3][4] This property is common to many benzyl bromides and is a result of the alkylation of proteins and enzymes in the cornea and mucous membranes. The physiological response is a rapid and powerful warning of exposure.

The Chemistry Behind the Precautions: Reactivity Profile

To handle this compound safely, it is crucial to understand its chemical reactivity. The following sections detail the key reactions that dictate the necessary handling and storage precautions.

Hydrolysis: The "Handle in a Dry Environment" Imperative

Contact with water or moisture is a primary concern. This compound readily undergoes hydrolysis to produce methyl 2-(hydroxymethyl)benzoate and hydrobromic acid (HBr).[5]

References

- 1. asianpubs.org [asianpubs.org]

- 2. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reactive Features of Methyl 2-bromomethylbenzoate

Abstract

Methyl 2-bromomethylbenzoate is a versatile bifunctional reagent of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a reactive benzylic bromide and an ortho-positioned methyl ester, provides a powerful platform for the synthesis of a diverse array of complex organic molecules. This guide offers an in-depth exploration of the core reactive features of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and applications. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provide field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound, with the chemical formula C₉H₉BrO₂, is an organic compound characterized by a methyl ester and a bromomethyl substituent on the aromatic ring at the ortho position.[1] This spatial arrangement of a highly reactive benzylic bromide and a modifiable ester group makes it a valuable intermediate in organic synthesis.[1][2] The benzylic bromide serves as an excellent electrophile for a wide range of nucleophiles, while the methyl ester can be readily transformed into other functional groups, such as amides or carboxylic acids, providing a secondary handle for molecular diversification. This dual reactivity is a key strategic advantage in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.[2][3]

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the radical bromination of methyl o-toluate.[3] This method is favored for its relatively mild conditions and good yields.

Synthetic Protocol: Radical Bromination of Methyl o-toluate

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

Methyl o-toluate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve methyl o-toluate (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.[3]

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 1.5-2 hours.[3][4] The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Causality in Experimental Choices

-

Solvent: Carbon tetrachloride is a traditional solvent for radical bromination due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be used.

-